![molecular formula C9H18N2O B2505635 Octahydropyrido[2,1-c]morpholin-3-ylméthanamine CAS No. 141815-05-6](/img/structure/B2505635.png)
Octahydropyrido[2,1-c]morpholin-3-ylméthanamine
Vue d'ensemble
Description
Octahydropyrido[2,1-c]morpholin-3-ylmethanamine is a chemical compound with the molecular formula C9H18N2O. It is known for its unique structure, which combines elements of both pyridine and morpholine rings.
Applications De Recherche Scientifique
Octahydropyrido[2,1-c]morpholin-3-ylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The target of a drug is typically a protein such as an enzyme or receptor. Identifying the target involves biochemical techniques and often uses the drug itself as a tool .
Mode of Action
This refers to how the drug interacts with its target. It could inhibit an enzyme, activate a receptor, or block a receptor. The mode of action is usually determined through experimental studies .
Biochemical Pathways
Drugs can affect various biochemical pathways. For example, a drug might inhibit a key enzyme, altering the pathway’s output. This can be studied using techniques like metabolomics .
Pharmacokinetics
This involves the study of how the body affects a drug, in terms of absorption, distribution, metabolism, and excretion (ADME). This is usually studied in animal models before human trials .
Result of Action
This is the observable effect of the drug, which can be studied at the molecular, cellular, organ, and whole-body levels. Techniques used can range from molecular biology to clinical trials .
Action Environment
The environment can greatly affect a drug’s action. Factors such as temperature, pH, and the presence of other molecules can influence a drug’s stability and efficacy .
Please consult with a healthcare professional or a researcher for more specific and detailed information. It’s important to note that understanding a drug’s mechanism of action requires extensive research and is often a focus of pharmaceutical research .
Analyse Biochimique
Biochemical Properties
Octahydropyrido[2,1-c]morpholin-3-ylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and cytochrome P450 enzymes. These interactions are crucial for its metabolic processing and potential therapeutic effects. The compound’s interaction with MAO, for instance, can influence the breakdown of neurotransmitters, thereby affecting neurological functions .
Cellular Effects
Octahydropyrido[2,1-c]morpholin-3-ylmethanamine has notable effects on different cell types and cellular processes. It can modulate cell signaling pathways, particularly those involving neurotransmitters. This modulation can lead to changes in gene expression and cellular metabolism. For example, the compound’s influence on dopamine and serotonin pathways can alter neuronal activity and behavior .
Molecular Mechanism
The molecular mechanism of Octahydropyrido[2,1-c]morpholin-3-ylmethanamine involves its binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as MAO, by binding to their active sites. This inhibition can prevent the breakdown of neurotransmitters, leading to increased levels of these molecules in the synaptic cleft. Additionally, the compound can induce changes in gene expression by interacting with transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Octahydropyrido[2,1-c]morpholin-3-ylmethanamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, potentially leading to reduced efficacy .
Dosage Effects in Animal Models
The effects of Octahydropyrido[2,1-c]morpholin-3-ylmethanamine vary with different dosages in animal models. At lower doses, the compound can enhance cognitive functions and reduce anxiety-like behaviors. At higher doses, it may exhibit toxic effects, such as neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Octahydropyrido[2,1-c]morpholin-3-ylmethanamine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These pathways include oxidation and conjugation reactions that facilitate the compound’s excretion from the body. The interactions with these enzymes can also affect the metabolic flux and levels of various metabolites .
Transport and Distribution
The transport and distribution of Octahydropyrido[2,1-c]morpholin-3-ylmethanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system .
Subcellular Localization
Octahydropyrido[2,1-c]morpholin-3-ylmethanamine exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations are crucial for its role in modulating cellular processes and biochemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octahydropyrido[2,1-c]morpholin-3-ylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction steps . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of Octahydropyrido[2,1-c]morpholin-3-ylmethanamine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Octahydropyrido[2,1-c]morpholin-3-ylmethanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridomorpholine: Shares structural similarities but differs in specific functional groups.
Morpholine derivatives: Various derivatives with different substituents on the morpholine ring.
Uniqueness
Octahydropyrido[2,1-c]morpholin-3-ylmethanamine stands out due to its unique combination of pyridine and morpholine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazin-3-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-5-9-6-11-4-2-1-3-8(11)7-12-9/h8-9H,1-7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHFOXXRWZPFQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(OCC2C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141815-05-6 | |
| Record name | 1-{octahydropyrido[2,1-c][1,4]oxazin-3-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


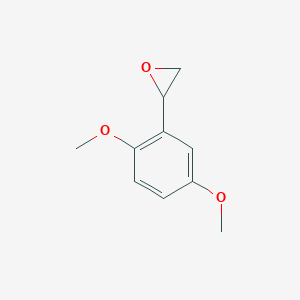
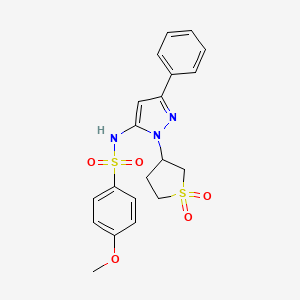

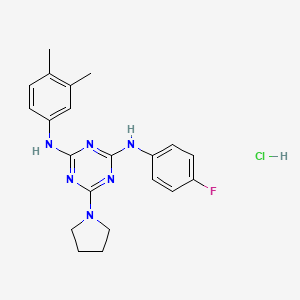
![2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2505558.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/new.no-structure.jpg)
![8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505561.png)
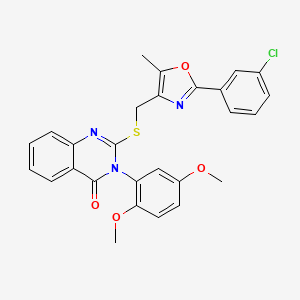
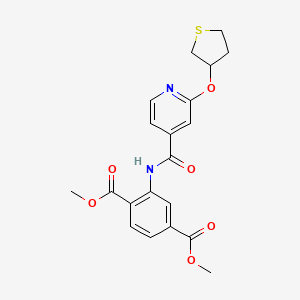
![3-methyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2505565.png)
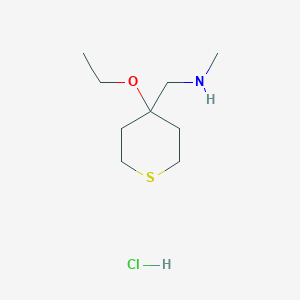
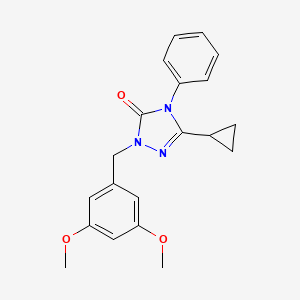
![4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B2505575.png)
